molecular formula C16H18N2OS B5981447 N-[4-(pyrrolidin-1-ylmethyl)phenyl]thiophene-2-carboxamide

N-[4-(pyrrolidin-1-ylmethyl)phenyl]thiophene-2-carboxamide

Cat. No.: B5981447
M. Wt: 286.4 g/mol
InChI Key: ZJCFMUMGKTWOHU-UHFFFAOYSA-N
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Description

N-[4-(pyrrolidin-1-ylmethyl)phenyl]thiophene-2-carboxamide is a compound that features a pyrrolidine ring, a phenyl group, and a thiophene carboxamide moiety

Preparation Methods

The synthesis of N-[4-(pyrrolidin-1-ylmethyl)phenyl]thiophene-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors.

    Attachment of the Phenyl Group: The phenyl group is introduced via substitution reactions.

    Formation of the Thiophene Carboxamide Moiety: This involves the reaction of thiophene derivatives with suitable amines under controlled conditions.

Industrial production methods may involve optimizing these steps to ensure high yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-[4-(pyrrolidin-1-ylmethyl)phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include solvents like acetone or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[4-(pyrrolidin-1-ylmethyl)phenyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(pyrrolidin-1-ylmethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene moiety may interact with enzymes or receptors, mod

Properties

IUPAC Name

N-[4-(pyrrolidin-1-ylmethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c19-16(15-4-3-11-20-15)17-14-7-5-13(6-8-14)12-18-9-1-2-10-18/h3-8,11H,1-2,9-10,12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCFMUMGKTWOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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